N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide is a structurally complex compound featuring a benzo[de]isoquinoline-1,3-dione core linked via a propanamide chain to a 3,4-dimethoxyphenylethyl group. For instance, analogues containing the benzo[de]isoquinoline scaffold have been explored as cholinesterase inhibitors, fluorescent chemosensors, and receptor antagonists . The 3,4-dimethoxyphenyl group, a common pharmacophore in bioactive molecules, may enhance binding interactions with target proteins, as seen in adenosine A2A receptor antagonists .
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5/c1-31-20-10-9-16(15-21(20)32-2)11-13-26-22(28)12-14-27-24(29)18-7-3-5-17-6-4-8-19(23(17)18)25(27)30/h3-10,15H,11-14H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBNNYBQXQGYRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C25H24N2O5
- Molecular Weight : 432.476 g/mol
- CAS Number : 442557-43-9
The compound features a dioxo benzoisoquinoline moiety and a methoxyphenyl ethyl group, which contribute to its biological properties. The presence of these functional groups enhances its interaction with various biological targets.
The biological activity of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide is primarily attributed to its ability to modulate enzyme activity and protein interactions within cellular pathways. The compound is believed to engage with specific receptors or enzymes, leading to alterations in signaling cascades that can affect cell proliferation, apoptosis, and other critical processes.
Anticancer Activity
Recent studies have demonstrated the compound's potential as an anticancer agent. In vitro assays have shown that it exhibits cytotoxic effects against various cancer cell lines. For instance:
| Compound | IC50 (µM) |
|---|---|
| N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide | 5.0 ± 0.12 |
| Cabozantinib (control) | 16.35 ± 0.86 |
These results indicate that the compound has a superior cytotoxic profile compared to established anticancer drugs like Cabozantinib .
The mechanism by which this compound induces cytotoxicity involves:
- Induction of apoptosis through activation of caspases.
- Cell cycle arrest at the G0/G1 phase.
- Inhibition of angiogenesis by downregulating VEGF expression.
In a study involving HCT-116 colorectal cancer cells, treatment with the compound resulted in significant cell cycle arrest and increased apoptotic markers compared to control groups .
Study on Antiproliferative Effects
A notable study assessed the antiproliferative effects of various derivatives of the compound on cancer cell lines. The findings highlighted that derivatives with specific substitutions on the phenyl ring exhibited enhanced activity:
| Derivative | IC50 (µM) |
|---|---|
| Compound A | 1.184 ± 0.06 |
| Compound B | 9.379 ± 0.50 |
| Compound C | 53.390 ± 2.82 |
The study concluded that structural modifications significantly impact the biological efficacy of these compounds .
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide has favorable absorption and distribution characteristics in vivo. Toxicological assessments indicated low toxicity at therapeutic doses, making it a promising candidate for further development .
Comparaison Avec Des Composés Similaires
Structural Comparison with Analogues
The target compound’s structure can be compared to several analogues based on core modifications and substituent effects:
Key Observations :
- The sulfamoyl group in compound 4 significantly improves binding affinity compared to non-sulfonylated analogues, suggesting electron-withdrawing groups enhance target interactions .
- Quaternary ammonium side chains (e.g., 12b-C9 ) may enhance solubility or ionic interactions in cholinesterase inhibition .
- The thiazol-2-yl group in could modulate pharmacokinetic properties through heteroaromatic interactions.
Key Observations :
- Quaternary ammonium derivatives (e.g., 7b-C9 ) achieve high yields (>95%) via straightforward alkylation .
- Sterically bulky groups (e.g., benzoxazole in Xg ) reduce yields, highlighting synthetic challenges .
Key Observations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
